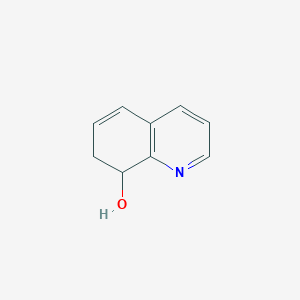

7,8-Dihydroquinolin-8-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7,8-dihydroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-4,6,8,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCPFEHYIQHTLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C(C1O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40931324 | |

| Record name | 7,8-Dihydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142044-41-5 | |

| Record name | (+-)-8-Hydroxy-7,8-dihydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142044415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dihydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 7,8 Dihydroquinolin 8 Ol and Its Derivatives

Direct Synthesis Approaches to 7,8-Dihydroquinolin-8-ol

The direct synthesis of this compound is not extensively documented in the reviewed scientific literature. Research has predominantly focused on the synthesis of its more stable and synthetically versatile ketone and dione (B5365651) analogs. While methods exist for the synthesis of related quinolin-8-ol derivatives, specific and direct routes to the 7,8-dihydro variant remain less explored.

Synthesis of Dihydroquinolinone and Dihydroquinolinol Analogs

The synthesis of analogs such as 7,8-dihydroquinolin-5(6H)-one, 2-hydroxy-7,8-dihydroquinolin-5(6H)-one, and 7,8-dihydroquinoline-2,5(1H,6H)-dione is well-established, employing a variety of synthetic strategies.

A notable approach for synthesizing 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-dihydroquinoline-2,5(1H,6H)-diones involves the use of Morita-Baylis-Hillman adduct acetates. researchgate.netthieme-connect.com These reactions are often one-pot syntheses conducted under solvent-free conditions, reacting the adduct acetates with cyclohexane-1,3-diones and either ammonium (B1175870) acetate (B1210297) or primary amines to produce the desired compounds in good to excellent yields. researchgate.netthieme-connect.com

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient for building complex molecular architectures from simple starting materials in a single step, and they have been effectively applied to the synthesis of dihydroquinolinone derivatives.

The one-pot, four-component condensation reaction is a powerful tool for assembling the 7,8-dihydroquinolinone core. A prominent example involves the reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), dimedone (5,5-dimethylcyclohexane-1,3-dione), and ammonium acetate. researchgate.netjbiochemtech.comrsc.org This Hantzsch-type reaction is often facilitated by a catalyst to improve efficiency and yield. rsc.orgosi.lv

For instance, a new class of 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives has been synthesized through the one-pot condensation of dimedone, α-ionone, ammonium acetate, and various benzaldehyde (B42025) derivatives, with yields ranging from 72-84%. researchgate.net Another efficient method employs mesoporous vanadium ion-doped titania nanoparticles as a reusable heterogeneous catalyst for the reaction between an arylaldehyde, a β-ketoester, dimedone, and ammonium acetate under solvent-free conditions, achieving high yields. rsc.org

Table 1: Examples of One-Pot Four-Component Synthesis of Dihydroquinolinone Derivatives

| Aldehyde (Ar-CHO) | β-Dicarbonyl 1 | β-Dicarbonyl 2 | Catalyst | Yield (%) | Reference |

| Benzaldehyde | Dimedone | Ethyl Acetoacetate | Cu(II) Complex | 92 | jbiochemtech.com |

| 4-Chlorobenzaldehyde | Dimedone | Ethyl Acetoacetate | Cu(II) Complex | 90 | jbiochemtech.com |

| 4-Methoxybenzaldehyde | Dimedone | Ethyl Acetoacetate | V-TiO₂ NPs | 90 | rsc.org |

| 4-Fluorophenyl | Dimedone | α-Ionone | None (Reflux) | 88 | researchgate.net |

| 4-Chlorophenyl | Dimedone | α-Ionone | None (Reflux) | 85 | researchgate.net |

This table is interactive. You can sort and filter the data.

The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction that has been adapted for the preparation of polyhydroquinoline derivatives, which are structurally analogous to 7,8-dihydroquinolinones. jbiochemtech.comosi.lvniscpr.res.in This reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, often with a 1,3-dicarbonyl compound like dimedone to form the fused ring system. osi.lvniscpr.res.in

The use of catalysts such as cerium ammonium nitrate (B79036) (CAN) in water has been shown to effectively promote the Hantzsch synthesis of 4-aryl-2-pyranyl-7,8-dihydroquinolin-5(6H)-one derivatives in excellent yields. osi.lv In some cases, the reaction can proceed efficiently without any catalyst under solvent-free conditions at room temperature, highlighting the inherent reactivity of the starting materials. niscpr.res.in

Cyclization Reactions

Cyclization reactions are fundamental to the formation of the heterocyclic ring system of dihydroquinolinones.

A modern and elegant approach to synthesizing 7,8-dihydroquinoline-2,5-diones is through a rhodium-catalyzed C–H activation and [4+2] cyclization. acs.orgnih.govacs.org This methodology involves the reaction of α,β-unsaturated amides with iodonium (B1229267) ylides. acs.orgnih.govacs.org The protocol is noted for its good functional group compatibility, tolerance to air and water, and the ability to achieve good to excellent yields under mild and environmentally friendly reaction conditions. acs.orgnih.govacs.org This reaction provides a direct route to pyridones fused with saturated cycles. acs.orgacs.org The process can be scaled up with a low catalyst loading, and the rhodium catalyst can be recycled, adding to the synthetic utility of this method. nih.govacs.org

Cycloaddition Approaches (e.g., from Morita-Baylis-Hillman Adducts)researchgate.net

Cycloaddition reactions represent a powerful tool for constructing cyclic systems like dihydroquinolines. researchgate.net A notable approach involves the use of Morita-Baylis-Hillman (MBH) adducts, which are versatile intermediates in organic synthesis. The synthesis of 1,2-dihydroquinolines can be efficiently achieved from MBH alcohols through a palladium-catalyzed process that involves an intermolecular aryl amination followed by an intramolecular allylic amination. nih.gov This sequential, pseudo-domino reaction between anilines and MBH adducts derived from o-bromobenzaldehyde is catalyzed by a Pd(0) complex. acs.org

The reaction of various MBH alcohols with different amino compounds demonstrates the versatility of this method. Using a catalytic system of Pd(PPh₃)₂Cl₂ with a DPPP ligand and potassium carbonate as a base in acetonitrile, a range of 1,2-dihydroquinolines can be produced in high yields. nih.gov For instance, the reaction of the MBH alcohol derived from o-bromobenzaldehyde and methyl acrylate (B77674) with p-toluenesulfonamide (B41071) yields the corresponding N-tosyl-1,2-dihydroquinoline. nih.gov The efficiency of this palladium-catalyzed cyclization is highlighted by the good to excellent yields obtained across various substrates. nih.govorganic-chemistry.org

| MBH Alcohol Reactant | Amine Reactant | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (Z)-methyl 2-(bromo(2-bromophenyl)methyl)acrylate | p-Toluenesulfonamide | Methyl 1-tosyl-1,2-dihydroquinoline-3-carboxylate | 95% | nih.gov |

| (Z)-ethyl 2-(bromo(2-bromophenyl)methyl)acrylate | Aniline | Ethyl 1-phenyl-1,2-dihydroquinoline-3-carboxylate | 80% | nih.gov |

| (Z)-methyl 2-(bromo(2-bromophenyl)methyl)acrylate | Benzylamine | Methyl 1-benzyl-1,2-dihydroquinoline-3-carboxylate | 82% | nih.gov |

| (Z)-tert-butyl 2-(bromo(2-bromophenyl)methyl)acrylate | p-Toluenesulfonamide | tert-Butyl 1-tosyl-1,2-dihydroquinoline-3-carboxylate | 90% | nih.gov |

Base-Mediated Cyclizationsorganic-chemistry.orgnih.gov

Base-mediated cyclization is a fundamental strategy for synthesizing dihydroquinoline derivatives. These reactions often proceed through an initial intermolecular reaction, such as a Michael addition, followed by an intramolecular cyclization and condensation, all facilitated by a base. A one-pot synthesis of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and their N-substituted analogues can be achieved from MBH adduct acetates, cyclohexane-1,3-diones, and either ammonium acetate or primary amines. researchgate.net This process is often carried out under solvent-free conditions with a base catalyst. researchgate.netgoogle.com

In a typical procedure, a Baylis-Hillman adduct is reacted with a 1,3-cyclohexanedione (B196179) derivative in the presence of a base like potassium carbonate or triethylamine. google.com After an initial reaction period, ammonium acetate is added to complete the cyclization, leading to the formation of the 7,8-dihydroquinolin-5(6H)-one structure. google.com Another pathway involves the BF₃-catalyzed cyclization of o-(1-hydroxy-2-alkenyl)phenyl isocyanides, which are prepared from N-(o-acylphenyl)formamides, to yield 1-formyl-1,2-dihydroquinolines. oup.com

Friedländer Reaction Applicationsorganic-chemistry.org

The Friedländer synthesis is a classic and widely used method for constructing quinoline (B57606) rings, which can be adapted for dihydroquinoline synthesis. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a β-ketoester). wikipedia.orgresearchgate.net This condensation can be catalyzed by either acids or bases. researchgate.net

While traditionally used for fully aromatic quinolines, the principles of the Friedländer reaction are applied to create dihydroquinoline systems, particularly when the reaction conditions or substrates are modified. For instance, Lewis bases like phosphines have been used to catalyze the annulation of N-tosylated 2-aminoaryl ketones with alkynes to produce dihydroquinolines, which are then aromatized upon acidic workup. nih.gov The reaction's versatility has been expanded through the use of various catalysts, including green and reusable options, making it a cornerstone in both traditional and modern heterocyclic synthesis. wikipedia.orgnih.govmdpi.com

Green Chemistry Approaches in Dihydroquinoline Synthesis

In line with the principles of sustainable chemistry, significant efforts have been made to develop environmentally benign methods for dihydroquinoline synthesis. These approaches focus on using non-toxic catalysts, avoiding hazardous solvents, and employing mild reaction conditions. researchgate.net

Organocatalysis (e.g., Chitosan–SO₃H, Proline Catalysis)beilstein-journals.orgacs.org

Organocatalysis has emerged as a powerful green tool for synthesizing dihydroquinolines. Small organic molecules, such as proline and its derivatives, can effectively catalyze complex cascade reactions under mild conditions. beilstein-journals.org L-proline, for example, has been used as a catalyst for the one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones from 2-aminoacetophenone (B1585202) and various aromatic aldehydes, providing good yields. researchgate.net A microwave-assisted, proline-catalyzed synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one from cyclohexane-1,3-dione and methacrylic acid has been demonstrated with a 98% yield. wjbphs.comwjbphs.com

Another significant green catalyst is Chitosan-SO₃H, a biodegradable and recyclable solid acid. mdpi.comdntb.gov.ua It has proven to be a highly efficient catalyst for the Friedländer annulation of 2-aminoarylketones with carbonyl compounds, producing diverse quinoline derivatives in very good yields after short reaction times. nih.govmdpi.com The solid nature of the catalyst allows for easy recovery and reuse, adding to the sustainability of the process. mdpi.comacs.org

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| L-Proline | One-pot synthesis of 2,3-dihydroquinolin-4(1H)-ones | Organocatalyst, good yields, transition-metal-free. | researchgate.net |

| L-Proline / Microwave | Synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one | High yield (98%), rapid reaction. | wjbphs.comwjbphs.com |

| Chitosan-SO₃H | Friedländer annulation | Biodegradable, recyclable solid acid, efficient. | nih.govmdpi.com |

| Morpholine | Domino aza-Michael/1,6-addition | Organocatalytic, high yields (up to 99%) for 1,4-dihydroquinolines. | nih.govacs.org |

Solvent-Free and Mild Reaction Conditionsnih.govacs.orgwjbphs.com

Reducing or eliminating the use of volatile organic solvents is a key goal of green chemistry. Several synthetic routes to dihydroquinolines have been developed to operate under solvent-free or mild conditions. For example, the one-pot synthesis of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones from MBH adduct acetates can be performed efficiently without any solvent by heating the reactants. researchgate.net

Mechanochemical methods, such as ball-milling, also offer a solvent-free alternative. A one-pot reaction of anilines with acetylenedicarboxylate (B1228247) diesters in the presence of boron trifluoride and iodine under ball-milling conditions affords a variety of polysubstituted 1,2-dihydroquinolines in good yields with short reaction times. acs.org Similarly, Hβ zeolite has been used as a heterogeneous catalyst for the solvent-free synthesis of 2,4-disubstituted quinolines. rsc.org These methods not only reduce environmental impact but can also lead to higher efficiency and easier product isolation. acs.orgresearchgate.net

Derivatization Strategies for this compound and Related Structures

Derivatization of the core dihydroquinoline structure is crucial for tuning its chemical and biological properties. Strategies often focus on modifying existing functional groups or introducing new substituents onto the heterocyclic or carbocyclic rings.

For quinolin-8-ol scaffolds, derivatization can involve modifications to the hydroxyl group or substitution on the quinoline rings. For example, various carboxylic acid derivatives, including esters and amides, can be installed at different positions to explore their effects. scispace.com In one study, the derivatization of a 2-chloro-6-fluoroquinoline-3-carbaldehyde (B1607959) was accomplished by reacting it with ethanolamine (B43304) to substitute the chloro group and form a new C-N bond, followed by complexation with metal ions. acs.org

In the case of quinolinedione structures, which are related to dihydroquinolinones, modifications can be made at various positions. For instance, research on 6,7-dichloro-5,8-quinolinedione has shown that the methyl group at the C2 position can be oxidized to a formyl group using selenium dioxide. mdpi.com This formyl group then serves as a handle for further transformations, demonstrating a strategy for functionalizing the heterocyclic portion of the molecule. mdpi.com Such derivatizations are key to building libraries of related compounds for further investigation.

Functional Group Interconversions

The strategic manipulation of functional groups is a fundamental aspect of synthesizing diverse this compound derivatives. Key transformations include oxidation, reduction, and nucleophilic substitution reactions.

Oxidation and Reduction: The oxidation of a precursor like 8-hydroxyquinoline (B1678124) can lead to the formation of quinoline-5,8-dione. scispace.com Conversely, the reduction of a ketone to an alcohol is a critical step in many synthetic routes. For instance, ketones can be reduced to their corresponding alcohols through transfer hydrogenation, a method that can be achieved even without a transition metal catalyst by employing alkali alkoxides. organic-chemistry.org This transformation is pivotal for introducing the hydroxyl group at the C8 position of the dihydroquinoline ring. Common reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective for converting ketones to alcohols, with LiAlH₄ being the more reactive of the two. chemistrysteps.comchemguide.co.ukchadsprep.com The reduction process involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide. chemistrysteps.com

Nucleophilic Substitution of Halogens: The introduction or replacement of halogen atoms on the quinoline ring is a powerful strategy for further functionalization. The rate of nucleophilic displacement of a fluorine atom at the C7 position of a dihydroquinoline derivative can be increased by introducing additional fluorine atoms at other positions, such as C6 or C8, or by forming a boron chelate. lookchem.comresearchgate.net This highlights the electronic influence of substituents on the reactivity of the heterocyclic core.

Introduction of Substituents at Specific Ring Positions

The biological activity and physicochemical properties of this compound derivatives can be finely tuned by introducing various substituents at specific positions on the quinoline ring system.

C2, C5, and C7 Positions: Research has shown that introducing substituents at the C2, C5, and C7 positions of the 5,8-quinolinedione (B78156) moiety can significantly influence its bioactivity. mdpi.com For instance, the introduction of amine or alkoxyl groups at the C6 and/or C7 positions has been shown to increase cytotoxic activity against various cancer cell lines. mdpi.com Similarly, the introduction of substituents at the C5 and C7 positions of 8-hydroxyquinolines is a recognized approach for developing more potent biologically active compounds. researchgate.net

C8 Position: The hydroxyl group at the C8 position is a key feature of this compound and its derivatives, often crucial for their biological function. Modifications at this position can dramatically alter the compound's properties.

A variety of synthetic methods have been developed to introduce substituents at these key positions, often involving multi-step sequences and the use of specific catalysts to control regioselectivity. mdpi.comresearchgate.net

Formation of Hybrid Systems

A contemporary approach in medicinal chemistry involves the creation of hybrid molecules that combine the structural features of this compound with other pharmacologically relevant scaffolds.

1,2,3-Triazole-8-quinolinol Hybrids: A notable example is the synthesis of 1,2,3-triazole-8-quinolinol hybrids. These compounds are synthesized in good yields through a one-step protocol using 5-azidomethyl-8-quinolinol and monosubstituted acetonitriles as starting materials. nih.govacs.org The reaction is typically carried out by refluxing the reagents in the presence of sodium ethanolate (B101781) in absolute ethanol. nih.govacs.org A proposed mechanism for this synthesis has been described, leading to the formation of these hybrid structures. nih.govacs.org

These hybrid molecules have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govacs.orgnih.gov Structure-activity relationship (SAR) studies have indicated that the introduction of electron-donating substituents at the 4-position of the 1,2,3-triazole ring is important for their antibacterial efficacy. nih.gov

| Hybrid Compound | Starting Materials | Key Reaction Type | Reported Activity |

| 1,2,3-Triazole-8-quinolinol Hybrids | 5-Azidomethyl-8-quinolinol, Monosubstituted Acetonitriles | One-pot Cycloaddition | Antibacterial nih.govacs.orgnih.gov |

Incorporation into Polycyclic Heterocycles

The 7,8-dihydroquinoline (B3351581) framework can serve as a foundational unit for the construction of more complex, polycyclic heterocyclic systems. These larger structures often exhibit unique chemical and biological properties.

For instance, 2-substituted 6,7-dihydroquinoline-8(5H)-ketones can react with propargylamine (B41283) in alcohol at elevated temperatures to yield substituted dihydrophenanthrolines in a metal-free process. mdpi.com This method is advantageous due to its safety, cleanliness, and broad substrate applicability. mdpi.com Furthermore, cascade reactions involving O-propargylated 2-hydroxybenzaldehydes and 2-aminobenzamides can lead to the formation of oxazepino[5,4-b]quinazolin-9-ones, constructing new six- and seven-membered heterocyclic rings in a single operation. researchgate.net

Application as Building Blocks in Complex Quinoline Derivatives Synthesis

The versatility of the 7,8-dihydroquinoline scaffold makes it an invaluable building block for the synthesis of a wide array of complex quinoline derivatives.

For example, 7,8-dihydroquinolin-5(6H)-one derivatives can be prepared through the reaction of Baylis-Hillman adducts with 1,3-cyclohexanedione or its derivatives in the presence of a base catalyst, followed by treatment with ammonium acetate or aqueous ammonia (B1221849). google.com This method offers good chemical selectivity and high yields under mild conditions. google.com Additionally, multi-substituted 1,4-dihydroquinoline (B1252258) derivatives can be synthesized from Morita-Baylis-Hillman (MBH) carbonates and active methylene (B1212753) compounds. sioc-journal.cn The process involves the formation of key azide (B81097) intermediates through nucleophilic substitution reactions, followed by sequential Staudinger/intramolecular aza-Wittig/isomerization reactions. sioc-journal.cn

Mechanistic Investigations of Dihydroquinoline Synthesis Reactions

Understanding the underlying mechanisms of dihydroquinoline synthesis is crucial for optimizing reaction conditions and designing novel synthetic routes.

Catalytic Cycle Analysis

Rhodium-catalyzed processes: Rhodium complexes are effective catalysts for the synthesis of quinolines and their derivatives. For instance, rhodium complexes can catalyze the N-heterocyclization of aminoarenes and aliphatic aldehydes to produce 2-alkyl- and 2,3-dialkyl-substituted quinolines. oup.com A proposed mechanism for the Rh(I)-catalyzed rearrangement of bicyclo[1.1.0]butane (BCB)-containing dihydroquinolines involves the coordination of the rhodium catalyst to an endo-olefin, followed by the formation of a metallacycle intermediate and subsequent C-C bond formation and reductive elimination to regenerate the active catalyst. chemrxiv.orgnih.gov This process allows for the synthesis of highly strained, novel heterocyclic scaffolds. chemrxiv.orgnih.gov

Manganese-catalyzed transfer hydrogenation: Manganese-based catalysts have emerged as efficient and environmentally friendly alternatives for the transfer hydrogenation of quinolines. A PNP manganese pincer complex, for example, can effectively catalyze the transfer hydrogenation of N-heterocycles using ammonia-borane as a hydrogen source under mild conditions. researchgate.netresearchgate.net The catalytic cycle is believed to proceed via an outer-sphere pathway involving a bifunctional pincer complex, with 1,2-dihydroquinoline (B8789712) being detected as an intermediate. researchgate.netresearchgate.net Deuterium labeling experiments support this proposed mechanism. researchgate.net

| Catalyst System | Reaction Type | Key Mechanistic Feature |

| Rhodium(I) with phosphine (B1218219) ligands | Rearrangement of BCB-dihydroquinolines | Formation of a metallacycle intermediate and reductive elimination chemrxiv.orgnih.gov |

| PNP Manganese pincer complex | Transfer hydrogenation of quinolines | Outer-sphere pathway with a bifunctional pincer complex researchgate.netresearchgate.net |

Role of Reaction Intermediates (e.g., Mannich salts, Vinamidinium salt cyclization)

The formation of the this compound core often proceeds through strategic bond-forming reactions facilitated by specific, reactive intermediates. Among these, Mannich bases and intermediates derived from vinamidinium salts are of notable importance.

Mannich Reaction Intermediates:

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a substrate. In the context of quinoline chemistry, this reaction is extensively used to functionalize the pre-formed 8-hydroxyquinoline (oxine) nucleus, a close structural relative of this compound. Typically, 8-hydroxyquinoline reacts with an aldehyde (often formaldehyde) and a primary or secondary amine to yield Mannich bases where the aminoalkyl group is introduced at the C-7 position, the most active site on the phenol (B47542) ring. indexcopernicus.combohrium.comnih.govmdpi.com

The general mechanism involves the formation of an Eschenmoser-like salt or an iminium ion from the amine and aldehyde. 8-hydroxyquinoline then acts as the nucleophile, attacking the iminium ion to form the C-7 substituted product. indexcopernicus.comresearchgate.net While these Mannich bases are themselves significant synthetic targets, their role is primarily in the derivatization of the aromatic quinolinol ring rather than the de novo synthesis of the dihydroquinolinol core. nih.govnih.gov

Vinamidinium Salt Cyclization:

A more direct approach to the 7,8-dihydroquinoline core structure involves the use of vinamidinium salts. These salts act as versatile three-carbon building blocks in heterocyclic synthesis. clockss.orgsemanticscholar.org Specifically, for the synthesis of derivatives of this compound, the key reaction is the cyclocondensation of a vinamidinium salt with an enamine, such as a 3-amino-2-cyclohexen-1-one (B1266254) derivative. clockss.orgresearchgate.net This reaction provides an efficient pathway to 3-substituted 7,8-dihydroquinolin-5(6H)-ones, which are direct precursors to the target dihydroquinolinols. clockss.orgresearchgate.net

The proposed mechanism for this transformation begins with the nucleophilic attack of the enamine nitrogen onto an electrophilic carbon of the vinamidinium salt. clockss.org This is followed by the elimination of a dimethylamine (B145610) molecule to form an intermediate. Subsequent intramolecular cyclization, driven by the attack of the enamine's α-carbon onto the iminium carbon, and a final elimination of a second dimethylamine molecule affords the stable, fused 7,8-dihydroquinolin-5(6H)-one ring system. clockss.orgresearchgate.net This methodology is valued for its operational simplicity, use of readily available starting materials, and generally good to excellent yields. clockss.org

Regioselectivity and Stereoselectivity in Synthetic Transformations

Achieving specific substitution patterns and spatial arrangements is a critical challenge in the synthesis of complex molecules. For this compound and its derivatives, both regioselectivity and stereoselectivity are key considerations.

Regioselectivity:

Regioselectivity refers to the preferential formation of one constitutional isomer over another. In classical quinoline syntheses, such as the Friedländer annulation, controlling regioselectivity can be a significant challenge, especially when using unsymmetrical ketones, which can lead to mixtures of products. researchgate.netmdpi.com Various strategies have been developed to address this, including the use of activating groups like phosphonates to direct the condensation to a specific α-carbon. acs.org

However, the synthesis of the 7,8-dihydroquinolin-5(6H)-one core via the vinamidinium salt cyclization with 3-amino-2-cyclohexen-1-ones demonstrates high regioselectivity. clockss.orgresearchgate.net The reaction pathway is inherently controlled by the distinct electrophilic and nucleophilic centers of the two reactants. The initial attack of the enamine nitrogen on the terminal carbon of the vinamidinium system and the subsequent intramolecular cyclization at the enamine's α-carbon lead to a single, well-defined regioisomeric product, avoiding the mixtures often encountered in other methods. clockss.org This makes the vinamidinium salt approach a highly reliable method for constructing the specific constitutional isomer of the dihydroquinoline framework.

Stereoselectivity:

Stereoselectivity is crucial when creating chiral centers within a molecule. The target compound, this compound, possesses a stereocenter at the C-8 position. The initial synthesis via vinamidinium salt cyclization yields a 7,8-dihydroquinolin-5(6H)-one, which is achiral at C-8. clockss.org The stereochemistry at this position is established in a subsequent transformation, typically the reduction of the corresponding fully unsaturated quinolin-8-ol or, more commonly, the reduction of a tetrahydroquinoline precursor.

The synthesis of enantiomerically pure tetrahydroquinolinols has been achieved through various stereoselective methods. These include:

Biocatalytic Asymmetric Hydroxylation: Whole-cell catalysis, for instance using microorganisms like Rhodococcus equi, can perform sequential asymmetric hydroxylation and diastereoselective oxidation on tetrahydroquinoline substrates to yield chiral 1,2,3,4-tetrahydroquinoline-4-ols with high diastereomeric and enantiomeric excess. rsc.org Similar principles can be envisioned for creating the C-8 hydroxyl group with specific stereochemistry.

Catalytic Asymmetric Reduction: The reduction of a ketone precursor or the hydrogenation of a quinoline can be rendered stereoselective by using chiral catalysts. For example, chiral phosphoric acid catalysts have been used in the asymmetric reduction of 2-aminochalcones to produce chiral tetrahydroquinolines with excellent enantioselectivity. organic-chemistry.org Similarly, CoCl₂-catalyzed reductive cyclization of nitro cyclic sulfites has been employed for the asymmetric synthesis of tetrahydroquinolin-3-ols. acs.org

Aza-Michael Addition: Stereoselective aza-Michael addition reactions have been used to synthesize 1,2-dihydroquinoline derivatives with defined stereochemistry, demonstrating that control can be exerted even on the partially saturated ring system. nih.gov

These examples highlight that while the initial ring-forming reactions may produce an achiral precursor, subsequent stereoselective transformations are well-established for installing the hydroxyl group at C-8 (or other positions in related scaffolds) with a high degree of stereocontrol.

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, specific spectroscopic characterization data for the compound this compound could not be located. Published ¹H NMR, ¹³C NMR, Infrared (IR), and Raman spectra for this specific molecule are not available in the public domain.

While spectral data exists for related dihydroquinoline and quinoline derivatives, such as 8-hydroxyquinolin-2(1H)-one and various substituted 5,6,7,8-tetrahydroquinolines, this information is not directly applicable to this compound due to structural differences that would significantly alter spectroscopic outputs.

Therefore, it is not possible to generate an article with the requested detailed spectroscopic analysis—including proton chemical shifts, carbon atom assignments, and vibrational mode analysis—that focuses solely on this compound as per the provided instructions. The foundational experimental data required to populate the specified sections and subsections is absent from the available scientific record.

Spectroscopic Characterization Methodologies for Dihydroquinoline Compounds

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing exact information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the molecular formula of a compound. Unlike standard mass spectrometry, HRMS instruments, such as Quadrupole Time-of-Flight (QqToF) and Orbitrap systems, can measure m/z values to a very high degree of accuracy (typically within 5 ppm). nih.gov This precision allows for the calculation of the elemental composition from the exact mass.

For instance, in the analysis of a novel dihydroquinoline derivative, HRMS data provides definitive confirmation of its chemical formula by comparing the experimentally measured mass to the theoretically calculated mass. researchgate.net Electrospray ionization (ESI) is a common soft ionization technique used in conjunction with HRMS for analyzing such compounds. semanticscholar.org This process involves applying a high voltage to a liquid sample to create an aerosol, which generates gaseous ions that can be analyzed by the mass spectrometer. The high accuracy of HRMS helps differentiate between compounds with the same nominal mass but different elemental compositions, making it a cornerstone for molecular formula confirmation in the synthesis of new dihydroquinoline compounds. nih.gov

Table 1: Example of HRMS Data for a Dihydroquinoline Derivative This table is illustrative and based on data for a related derivative.

| Parameter | Value |

|---|---|

| Ionization Mode | ESI |

| Calculated Mass (C₂₈H₂₃ClN₂O₄S) | 531.0781 |

| Found Mass | 531.0540 |

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry that allows the analysis of molecules that tend to be fragile and fragment when ionized by more conventional methods. nih.gov The analyte is co-crystallized with an energy-absorbent matrix. A pulsed laser irradiates the sample, and the matrix absorbs the laser energy, leading to the vaporization and ionization of the analyte molecules with minimal fragmentation. nih.gov

While powerful, the analysis of low-mass molecules like 7,8-Dihydroquinolin-8-ol using MALDI-TOF MS can be challenging. researchgate.net A significant issue is the interference from matrix-related ions in the low-mass region of the spectrum, which can obscure the signals from the analyte. nih.govresearchgate.net The careful selection of the matrix compound is therefore crucial for a successful analysis. Common organic matrices include derivatives of cinnamic acid or benzoic acid. nih.gov The development of new matrices and techniques aims to suppress this background noise and improve the detection of small molecules. dntb.gov.ua

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible radiation, which corresponds to the excitation of outer electrons to higher energy orbitals. libretexts.org This technique is particularly useful for analyzing compounds with chromophores, which are the parts of a molecule responsible for light absorption. fiveable.me In dihydroquinoline compounds, the aromatic rings and any associated unsaturated groups act as chromophores.

The absorption of energy promotes electrons from a Highest Occupied Molecular Orbital (HOMO) to a Lowest Unoccupied Molecular Orbital (LUMO). fiveable.me The types of electronic transitions possible include π → π* and n → π*. shu.ac.ukyoutube.com

π → π transitions:* These occur in unsaturated compounds containing double or triple bonds and aromatic systems. They are typically high-energy transitions resulting in strong absorption bands. shu.ac.uk

n → π transitions:* These involve the excitation of an electron from a non-bonding orbital (e.g., from the lone pairs on oxygen or nitrogen atoms) to an antibonding π* orbital. These transitions are of lower energy and result in weaker absorption bands compared to π → π* transitions. shu.ac.uk

The UV-Vis spectrum of 8-hydroxyquinoline (B1678124), a closely related parent compound to this compound, shows distinct absorption bands that can be attributed to π → π* transitions within the quinoline (B57606) ring system. researchgate.netresearchgate.net The extent of conjugation in the molecule significantly influences the wavelength of maximum absorption (λmax). Increased conjugation leads to a smaller energy gap between the HOMO and LUMO, resulting in absorption at longer wavelengths (a bathochromic or red shift). fiveable.me

Table 2: Typical Electronic Transitions in Aromatic Heterocycles

| Transition Type | Description | Relative Energy |

|---|---|---|

| π → π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. | High |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretically calculated percentages based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For example, in the characterization of a 7-(2,3-dihydro-1,3-benzothiazol-2-yl)quinolin-8-ol complex, elemental analysis was used to confirm its composition. The experimentally found percentages for C, H, N, and S were compared against the calculated values, validating the proposed structure. researchgate.net

Table 3: Example of Elemental Analysis Data for a Quinolin-8-ol Derivative Data for 7-(2,3-dihydro-1,3-benzothiazol-2-yl)quinolin-8-ol. researchgate.net

| Element | Calculated % | Found % |

|---|---|---|

| Carbon (C) | 69.07 | 68.87 |

| Hydrogen (H) | 3.61 | 3.50 |

| Nitrogen (N) | 10.07 | 9.77 |

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystallographic Analysis

The structural elucidation of novel dihydroquinoline derivatives has been successfully achieved using single-crystal X-ray diffraction. researchgate.netnih.gov The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This technique has been instrumental in confirming the structures of various dihydroquinoline compounds and plays a major role in structure-based drug design. nih.govmdpi.com

Table 4: Information Obtained from X-ray Diffraction

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Bond Lengths | The distances between the nuclei of two bonded atoms. |

| Bond Angles | The angles formed between three connected atoms. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

| Crystal Packing | The arrangement of molecules within the crystal lattice. |

Theoretical and Computational Chemistry Studies of 7,8 Dihydroquinolin 8 Ol Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7,8-Dihydroquinolin-8-ol at the molecular level. These calculations provide a framework for predicting its geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For quinoline (B57606) and its derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-31+G(d,p), are employed to determine the most stable molecular geometry. researchgate.net This process, known as geometry optimization, identifies the lowest energy conformation of the molecule by calculating bond lengths, bond angles, and dihedral angles. scirp.org

For a related compound, Phenyl-7,8-dihydro- wolfram.comresearchgate.net-dioxolo[4,5-g]quinolin-6(5H)-one, DFT calculations with the B3LYP method and a 6-31G* basis set were utilized to optimize its geometry. Such studies provide foundational data on the structural parameters of the dihydroquinoline core, which are expected to be comparable for this compound. The optimized geometry is crucial for subsequent calculations of other molecular properties.

| Parameter | Calculated Value |

|---|---|

| C=O Bond Length | 1.23 Å |

| C-N Bond Length | 1.38 Å |

| C-C (aromatic) Bond Length | ~1.40 Å |

| C-N-C Bond Angle | 120.5° |

| C-C=O Bond Angle | 121.0° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. wolfram.com

For quinoline derivatives, the HOMO and LUMO are typically distributed across the aromatic rings. In the case of Phenyl-7,8-dihydro- wolfram.comresearchgate.net-dioxolo[4,5-g]quinolin-6(5H)-one, the HOMO-LUMO energy gap was calculated to be -4.4871 eV. This value suggests a potential for charge transfer within the molecule, which is a factor in its bioactivity. From the HOMO and LUMO energies, various reactivity parameters can be derived, such as electronegativity, chemical hardness, and chemical softness, which further quantify the molecule's reactivity.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Electronegativity (χ) | 4.0531 |

| Chemical Hardness (η) | 2.2435 |

| Chemical Softness (S) | 0.2228 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.org The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient areas (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. wolfram.comresearchgate.net

For quinoline derivatives, the MEP map typically shows a negative potential around the nitrogen atom and any oxygen atoms due to the presence of lone pairs of electrons, making these sites potential hydrogen bond acceptors. The hydrogen atoms of hydroxyl groups or the aromatic rings generally exhibit a positive potential, indicating their role as hydrogen bond donors.

Theoretical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can then be compared with experimental results to validate the computational model and aid in spectral assignments. shd.org.rschemicalbook.commdpi.com DFT calculations are commonly used to compute the chemical shifts for ¹H and ¹³C NMR spectroscopy and the vibrational frequencies for IR spectroscopy. researchgate.netshd.org.rs

For a related compound, Phenyl-7,8-dihydro- wolfram.comresearchgate.net-dioxolo[4,5-g]quinolin-6(5H)-one, the calculated ¹H and ¹³C NMR chemical shifts showed good agreement with experimental values. For instance, the protons of the CH-Ar group were calculated to be in the range of 4.29-3.57 ppm, which correlated well with the experimental range of 4.30-4.27 ppm. Similarly, calculated IR frequencies for quinoline derivatives generally align well with experimental data, aiding in the assignment of vibrational modes.

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| CH-Ar | 4.30 - 4.27 | 4.29 - 3.57 |

| CH-C=O | 3.15 - 3.08 | 2.99 - 2.67 |

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein. These methods are instrumental in drug discovery and design.

Molecular docking studies are performed to understand how this compound and its analogs might bind to a specific protein target. ucsb.edu The process involves predicting the preferred orientation of the ligand within the protein's binding site and estimating the binding affinity. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. sapub.org

| Amino Acid Residue | Type of Interaction |

|---|---|

| Serine, Threonine, Tyrosine | Hydrogen Bond (with -OH group) |

| Aspartic Acid, Glutamic Acid | Hydrogen Bond (with N atom) |

| Phenylalanine, Tryptophan, Tyrosine | π-π Stacking (with quinoline ring) |

| Leucine, Isoleucine, Valine | Hydrophobic Interaction |

Prediction of Binding Affinities and Interaction Energies

A crucial aspect of computational drug design is the accurate prediction of how strongly a ligand, such as a derivative of this compound, will bind to a biological target, typically a protein. This binding affinity is quantified by parameters like the binding free energy. Various computational methods are employed to estimate these affinities and the underlying interaction energies.

Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of this interaction is then estimated using a scoring function, which calculates a value that is intended to approximate the binding free energy. For instance, in a hypothetical docking study of this compound derivatives against a target protein, the binding affinities could be calculated and tabulated to rank the compounds based on their potential efficacy.

More rigorous methods for calculating binding free energy include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods combine the molecular mechanics energies with continuum solvation models to provide a more accurate estimation of the binding free energy.

Illustrative Data Table: Predicted Binding Affinities of this compound Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/GBSA) (kcal/mol) |

| This compound | Protein Kinase A | -7.2 | -45.8 |

| 5-Chloro-7,8-dihydroquinolin-8-ol | Protein Kinase A | -8.1 | -52.3 |

| 7-Methyl-7,8-dihydroquinolin-8-ol | Protein Kinase A | -7.5 | -48.1 |

| 5-Bromo-7,8-dihydroquinolin-8-ol | Protein Kinase A | -8.5 | -55.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

These predicted values help in prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Computational Pharmacophore Identification

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structure of a known ligand-receptor complex (structure-based) or from a set of active molecules when the receptor structure is unknown (ligand-based).

For this compound systems, a pharmacophore model would typically include features such as hydrogen bond donors (from the hydroxyl group), hydrogen bond acceptors (from the nitrogen atom), and aromatic regions (from the quinoline ring). This model can then be used as a 3D query to screen large chemical databases to identify novel compounds that possess the same essential features and are therefore likely to exhibit similar biological activity.

Key Pharmacophoric Features of a Hypothetical this compound-based Inhibitor:

One Hydrogen Bond Donor: The hydroxyl group at position 8.

One Hydrogen Bond Acceptor: The nitrogen atom in the quinoline ring.

One Aromatic Ring: The bicyclic quinoline core.

Hydrophobic Features: The dihydro-pyridine part of the ring system.

This approach is instrumental in scaffold hopping, where a known active core structure is replaced with a novel one while retaining the key interaction features.

Molecular Dynamics Simulations to Explore Conformational Space and Dynamic Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a ligand like this compound interacts with its target protein on an atomic level. These simulations are crucial for understanding the stability of the ligand-protein complex, identifying key residues involved in the interaction, and observing conformational changes that may occur upon binding.

For instance, an MD simulation of a this compound derivative bound to an enzyme's active site could show the formation and breaking of hydrogen bonds, the role of water molecules in mediating interactions, and the flexibility of both the ligand and the protein. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is often calculated to assess the stability of the complex.

Illustrative Data Table: Analysis of a 100 ns Molecular Dynamics Simulation

| System | Average RMSD of Ligand (Å) | Average RMSD of Protein Backbone (Å) | Key Interacting Residues |

| Protein + this compound | 1.5 ± 0.3 | 2.1 ± 0.4 | Asp12, Phe89, Lys150 |

| Protein + 5-Chloro-7,8-dihydroquinolin-8-ol | 1.2 ± 0.2 | 1.9 ± 0.3 | Asp12, Phe89, Lys150, Val151 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The insights gained from MD simulations can explain the molecular basis for the observed binding affinities and guide the rational design of more potent and selective inhibitors.

Structure-Interaction Relationship (SIR) Studies via Computational Approaches

Structure-Interaction Relationship (SIR) studies aim to understand how changes in the chemical structure of a molecule affect its interactions with a biological target. Computational approaches play a vital role in SIR by providing a detailed analysis of the non-covalent interactions that govern molecular recognition.

Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify various types of interactions, including hydrogen bonds, van der Waals forces, and π-π stacking. By analyzing the electron density distribution, these methods can characterize the strength and nature of the interactions between a this compound derivative and its target.

For example, a computational SIR study might reveal that adding an electron-withdrawing group at a specific position on the quinoline ring strengthens the hydrogen bond with a key amino acid residue, leading to a higher binding affinity. This information is invaluable for lead optimization in drug discovery.

Coordination Chemistry and Chelation Properties of 7,8 Dihydroquinolin 8 Ol and Its Analogs

Chelation Behavior of 8-Quinolinol and Dihydroquinolinol Derivatives with Metal Ions

8-Quinolinol and its derivatives are classic chelating agents in coordination chemistry. asianpubs.org Their ability to form stable, often insoluble, chelate complexes with numerous metal ions makes them valuable in various applications, including analytical chemistry and materials science. scispace.comnih.gov The fundamental chelating capability stems from the strategic positioning of a hydroxyl group at the C8 position relative to the nitrogen atom in the quinoline (B57606) ring. This arrangement allows for the formation of a stable five-membered ring upon coordination with a metal ion. nih.gov

Ligand Design Principles and Denticity (e.g., NN-chelating ligands, Tridentate ONO Ligands)

The design of ligands based on the quinolin-8-ol scaffold is centered on its inherent function as a bidentate, monoanionic ligand. The core principle involves the nitrogen atom of the pyridine (B92270) ring and the adjacent deprotonated hydroxyl group, which act as N and O⁻ donor atoms, respectively. This (N,O⁻) donor set is the primary feature responsible for its chelating ability. asianpubs.org

While the basic 8-Quinolinol is a bidentate ligand, modifications to its structure can yield ligands with different denticity. For example, the introduction of additional coordinating groups onto the quinoline framework can produce tridentate ligands. Schiff bases derived from 2-carbaldehyde-8-hydroxyquinoline can act as tridentate ONO ligands, where the original quinoline nitrogen and hydroxyl oxygen are supplemented by the imine nitrogen, allowing for coordination to a metal center in a different geometry. mdpi.com This demonstrates how the fundamental bidentate scaffold of 8-quinolinol can be elaborated to design ligands with more complex coordination modes.

Role of Nitrogen and Oxygen Donor Atoms in Metal Complex Formation

The formation of metal complexes with 8-Quinolinol and its analogs is critically dependent on the cooperative action of the heterocyclic nitrogen atom and the hydroxyl oxygen atom. asianpubs.org The nitrogen atom, with its lone pair of electrons, acts as a Lewis base, donating electron density to the metal ion. Simultaneously, the adjacent hydroxyl group deprotonates to form an anionic oxygen donor. nih.gov These two donor atoms bind to a single metal ion, forming a stable five-membered chelate ring. This chelation effect significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. Spectroscopic data confirms that both the nitrogen and oxygen atoms are involved in the bond formation with the metal ion.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 8-Quinolinol derivatives is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their structure, stoichiometry, and physicochemical properties.

Complexes with Transition Metal Ions (e.g., Copper(II), Nickel(II), Iron(III), Ruthenium(II)/(III), Vanadium(IV), Zinc(II), Manganese(I))

8-Quinolinol and its derivatives form well-defined complexes with a wide array of transition metals. The reaction often results in complexes with a 1:2 metal-to-ligand stoichiometry, although other ratios can be observed.

Copper(II), Nickel(II), and Iron(III): Complexes with these ions are commonly reported. For instance, Cu(II) can form a square planar complex with a 1:2 (metal:ligand) ratio. Ni(II) and Fe(III) complexes often adopt an octahedral geometry, which may include coordinated water molecules. mdpi.com

Vanadium(IV): Oxovanadium(IV) complexes with the general formula [VO(L)₂], where L is an 8-hydroxyquinoline (B1678124) derivative, have been synthesized and characterized. These complexes often exhibit a distorted square-pyramidal geometry, with the two bidentate ligands occupying the basal positions and the vanadyl oxygen in the axial position. mdpi.commdpi.com

Manganese(II)/(III): Both Manganese(II) and Manganese(III) form complexes with 8-quinolinol. nih.gov The tris(8-quinolinolato)manganese(III) complex, [Mn(oxin)₃], has been synthesized and characterized as a high-spin octahedral complex.

Zinc(II): Zinc(II) readily forms complexes with 8-quinolinol derivatives and is often studied for its potential biological applications. asianpubs.org

Manganese(I): While less common, Manganese(I) complexes involving quinoline synthesis have been developed, indicating the versatility of the quinoline scaffold in stabilizing various oxidation states. researchgate.net

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Geometry | References |

|---|---|---|---|

| Copper(II) | 1:2 | Square Planar | mdpi.com |

| Nickel(II) | 1:2 | Octahedral | mdpi.com |

| Iron(III) | 1:2 | Octahedral | mdpi.com |

| Vanadium(IV) (as VO²⁺) | 1:2 | Square-Pyramidal | mdpi.commdpi.comnih.gov |

| Manganese(III) | 1:3 | Octahedral | |

| Zinc(II) | 1:2 | Tetrahedral/Octahedral | asianpubs.org |

Organometallic Complexes (e.g., Organotin(IV) Complexes)

Beyond simple transition metal salts, 8-hydroxyquinoline derivatives can also serve as ligands for organometallic fragments.

Organotin(IV) Complexes: A variety of organotin(IV) complexes incorporating 8-hydroxyquinoline and its substituted derivatives have been synthesized. nih.gov For example, complexes with the general formula Q₂SnCl₂ (where Q is the 8-quinolinolato ligand) have been prepared by reacting stannous chloride with the corresponding ligand. nih.gov X-ray diffraction studies of these types of complexes reveal the coordination of the tin(IV) center by the nitrogen and oxygen atoms of the quinolinolato ligands. nih.govias.ac.in These materials have been explored for applications in organic light-emitting diodes (OLEDs). nih.gov

Stoichiometry Determination Methodologies (e.g., Conductometry, Spectrophotometry)

The stoichiometry of metal complexes with 8-quinolinol derivatives in solution is commonly determined using spectrophotometric and conductometric titration methods.

Spectrophotometry: This method, often referred to as Job's method of continuous variation or the mole-ratio method, is widely used. It involves monitoring the absorbance of a series of solutions containing varying molar ratios of the metal ion and the ligand. The stoichiometric ratio corresponds to the ratio at which the maximum absorbance is observed. This technique has been successfully applied to determine the 1:2 (Metal:Ligand) ratio for Ni(II) and Co(II) complexes with 8-hydroxyquinoline.

Conductometry: Conductometric titration is another valuable technique for determining stoichiometry. The conductivity of a solution of the metal ion is measured as the ligand solution is incrementally added. A distinct change in the slope of the conductivity curve indicates the endpoint of the complex formation reaction, revealing the stoichiometry. This method is particularly useful when the resulting complex has low solubility, which can interfere with spectrophotometric measurements, as is the case with the Cu(II)-8-hydroxyquinoline complex.

Structural Analysis of Coordination Complexes

The geometry and coordination environment of metal complexes are fundamental to their chemical properties and reactivity. For ligands such as 7,8-Dihydroquinolin-8-ol and its analogs, the coordination number and the nature of the metal ion dictate the resulting structure.

While specific crystal structure data for this compound complexes are not extensively detailed in the literature, a wealth of information is available for its close analog, 8-hydroxyquinoline (8-HQ) and its derivatives. These structures provide a strong predictive framework for understanding the coordination behavior of this compound.

Metal complexes formed with 8-HQ and its derivatives exhibit a variety of geometries, largely dependent on the coordination number of the central metal ion. libretexts.org For instance, four-coordinate metal ions typically form tetrahedral or square planar complexes, while six-coordinate metals adopt octahedral geometries. libretexts.org

An X-ray crystal structure determination of 7-iodo-8-hydroxyquinoline, a derivative of 8-HQ, revealed a monoclinic crystal system. researchgate.net This analysis provides precise data on bond lengths and angles within the molecule, offering insights into how substituted quinolinol ligands arrange themselves in a solid state. researchgate.net Furthermore, studies on zinc complexes with 8-HQ isosteres have identified trigonal bipyramidal geometries.

The structure of these complexes is also influenced by intermolecular forces. For example, in the crystal structure of 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol), molecules are linked by O—H⋯N and O—H⋯O hydrogen bonds, forming dimers which then associate through C—H⋯π interactions to create a two-dimensional network. nih.gov

The coordination environment around a central metal ion is defined by the number and arrangement of ligands. Common coordination geometries include octahedral, tetrahedral, and square planar. wikipedia.org Octahedral geometry, where six ligands coordinate to the metal, is particularly common for transition metal complexes. libretexts.orgwikipedia.orglibretexts.org

Research on mixed-ligand complexes involving 8-hydroxyquinoline has identified various coordination environments. For instance, complexes of Cobalt(II) and Chromium(III) with a Schiff base and 8-hydroxyquinoline have been shown to possess a distorted octahedral geometry. researchgate.net In contrast, complexes with Silver(I), Tin(II), and Mercury(II) under similar conditions were found to be tetrahedral. researchgate.net

The versatility of the quinolinol framework allows for the formation of less common geometries as well. Pentacoordinated environments, such as trigonal bipyramidal and square pyramidal, are observed in certain complexes. libretexts.org For example, oxovanadium salts frequently display square pyramidal geometry. libretexts.org The ability of a metal center to accommodate different numbers of ligands, influenced by factors like ligand steric bulk and electronic effects, leads to this diversity in coordination environments. wikipedia.org

| Metal Ion | Coordination Number | Observed Geometry | Example Complex Type | Reference |

|---|---|---|---|---|

| Co(II), Cr(III) | 6 | Distorted Octahedral | Mixed-ligand Schiff base/8-HQ | researchgate.net |

| Ag(I), Sn(II), Hg(II) | 4 | Tetrahedral | Mixed-ligand Schiff base/8-HQ | researchgate.net |

| Ni(II) | 5 | Trigonal Bipyramidal | [Ni(CN)5]3- | libretexts.org |

| V(IV) | 5 | Square Pyramidal | VO(acac)2 | libretexts.org |

| Various Transition Metals | 6 | Octahedral | Generic Aqua Ions | libretexts.orglibretexts.org |

Metal Chelation in Molecular Recognition and Probe Development (focused on chemical interactions)

The ability of this compound and its analogs to chelate metal ions is pivotal in their application for molecular recognition and the design of molecular probes. The formation of a stable complex alters the electronic and steric properties of both the ligand and the metal, enabling specific interactions with biological macromolecules like DNA.

Metal complexes containing planar aromatic ligands, such as the quinoline ring system, are well-known to interact with DNA through intercalation. mdpi.com This process involves the insertion of the planar ligand between the base pairs of the DNA double helix. This interaction is primarily stabilized by π-stacking forces between the aromatic system of the ligand and the DNA bases. nih.gov

The general mechanism for DNA binding can occur through several modes, including covalent binding, electrostatic interactions, groove binding, and intercalation. nih.gov For quinolinol-type complexes, the non-covalent intercalation is a significant mode of interaction. The stability of the DNA-complex adduct can be influenced by the choice of the metal ion and other ancillary ligands present in the complex. Competitive binding assays using fluorescent dyes like ethidium (B1194527) bromide are often employed to study and confirm the intercalative binding mode. mdpi.com

The unique photophysical properties of metal complexes make them excellent candidates for the development of molecular probes for bioimaging and sensing. nih.gov The chelation of a metal ion to a ligand like this compound can result in complexes with strong luminescence, large Stokes shifts, and high photostability.

A notable application is in the detection of specific DNA sequences or lesions. For example, probes have been designed to detect the presence of 8-oxo-7,8-dihydroguanine, a common DNA damage product, in a sequence-specific manner. nih.govnih.gov These probes can be engineered such that their binding to the target DNA sequence produces a measurable signal, such as a change in fluorescence or a characteristic kinetic signature in ion channel recordings. nih.govnih.gov The fluorescence of 8-hydroxyquinoline complexes, for instance, has been utilized to detect the binding of aluminum to chromatin DNA. nih.gov

The chelation of metal ions, particularly biologically relevant ones like copper(II) (Cu²⁺), can significantly modulate the intermolecular binding properties of the ligand. 8-hydroxyquinoline and its derivatives are known to be potent chelators of metal ions including Cu²⁺.

This chelation can influence interactions with proteins. For instance, the binding of flexible hydroxyquinoline probes to human serum albumin (HSA) has been studied to understand how these molecules act as molecular transporters. researchgate.net In some cases, the coordination of two histidine residues to a single Cu(II) center can lead to a mix of bidentate and tridentate coordination modes. nih.gov The chelation of Cu²⁺ by quinolinol-based ligands can alter the conformation and electronic structure of the complex, thereby affecting its affinity and specificity for binding sites on proteins and other biological molecules. nih.gov

Molecular Interaction Mechanisms and Mechanistic Pathway Elucidation of Dihydroquinoline Scaffolds

Investigation of Molecular Target Binding and Interactions

The biological activity of dihydroquinoline derivatives is intrinsically linked to their ability to bind with specific molecular targets, including enzymes, structural proteins, and receptors. The nature and strength of these interactions are governed by the compound's three-dimensional structure and electronic properties.

Ligand Binding Site Analysis with Enzymes (e.g., DT-Diaphorase Enzyme, NQO1 Protein, Cholinesterase)

The interaction of quinoline (B57606) derivatives with various enzymes has been a significant area of research.

DT-Diaphorase (NQO1): NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is an enzyme that is often overexpressed in tumor cells. nih.govnih.gov It catalyzes the two-electron reduction of quinones to hydroquinones. nih.govnih.gov The 5,8-quinolinedione (B78156) moiety is recognized as a key fragment for bioactivity mediated by NQO1. nih.govmdpi.com Studies on 6,7-dichloro-5,8-quinolinedione derivatives have shown they are good substrates for the NQO1 enzyme. mdpi.comresearchgate.net Molecular docking studies suggest that these compounds bind within the enzyme's active site, and the specific substituents at the C2, C6, and C7 positions influence their reactivity and interaction. nih.govmdpi.com For instance, a hydroxyl group at the C2 position was found to form an additional hydrogen bond with a tyrosine residue in the active site. mdpi.com Furthermore, novel amino-quinoline-5,8-dione derivatives have been designed as potent NQO1 inhibitors, demonstrating significant antiproliferative activity. nih.gov

Cholinesterase: Certain quinoline derivatives have been investigated as inhibitors of cholinesterases (ChE), enzymes critical for nerve function. While specific data on 7,8-dihydroquinolin-8-ol is limited, studies on related 8-hydroxyquinoline (B1678124) analogs show inhibitory effects. arabjchem.org For example, in a molecular modeling study of a nitroxoline (B368727) derivative (5-NO2-quinolin-8-ol) with human butyrylcholinesterase (hBChE), the hydroxyl group of the quinoline was observed to form a hydrogen bond with the Histidine 438 (His438) residue in the active site. arabjchem.org

The following table summarizes the enzymatic activity of selected quinoline derivatives.

| Compound Class | Enzyme | Activity | Key Findings |

| 6,7-Dichloro-5,8-quinolinedione derivatives | DT-Diaphorase (NQO1) | Substrate | Good substrates for NQO1; C2 substituent influences interaction. mdpi.com |

| Amino-quinoline-5,8-dione derivatives | DT-Diaphorase (NQO1) | Inhibitor | Potent inhibitors with antiproliferative effects. nih.gov |

| 8-Hydroxyquinoline analogs | Cholinesterase (ChE) | Inhibitor | OH group on the quinoline ring can form hydrogen bonds with active site residues. arabjchem.org |

Interaction with Cellular Structural Proteins (e.g., Microtubule-Associated Proteins like Tubulin)

Microtubules, composed of tubulin protein, are essential components of the cellular cytoskeleton and play a vital role in cell division. They are a key target for anticancer drugs. Some quinoline derivatives have been shown to interfere with tubulin polymerization. For example, 2-phenylquinolin-4-one has been reported to exhibit antiproliferative effects in several cancer types by inhibiting this process. mdpi.com Molecular docking studies of certain styrylquinoline derivatives have also suggested potential interactions with the colchicine-binding site of tubulin. arabjchem.org While direct evidence for this compound is not available, the planar quinoline ring system present in its structure is a feature often associated with binding to pockets in proteins like tubulin. smolecule.com

Receptor Binding Characteristics

Dihydroquinoline scaffolds have been incorporated into molecules designed to bind specific cellular receptors.

Cannabinoid Receptors: A series of 4-oxo-1,4-dihydroquinoline-3-carboxamides have been developed as potent and selective ligands for the CB2 cannabinoid receptor, which is a target for treating pain, inflammation, and cancer. ucl.ac.be

Dopamine (B1211576) Receptors: The 3,4-dihydroquinolin-2(1H)-one core structure is central to a class of ligands developed for the dopamine D2 receptor. nih.gov Compounds such as 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one have been found to bind to the D2 receptor with high affinity and act as partial agonists. nih.gov

These examples highlight the versatility of the dihydroquinoline scaffold in designing ligands with high affinity and selectivity for specific G protein-coupled receptors (GPCRs).

Protein-Ligand Interaction Modes (e.g., Hydrogen Bonding, π-π Stacking)

The binding of dihydroquinoline scaffolds to their biological targets is mediated by a combination of non-covalent interactions.

Hydrogen Bonding: The hydroxyl group at the 8-position and the nitrogen atom within the quinoline ring of this compound are potential sites for forming hydrogen bonds. Studies on related structures confirm the importance of this interaction. For instance, X-ray crystallography of a 4-hydroxy-2-oxo-1,2-dihydroquinoline derivative revealed intermolecular hydrogen bonding between the hydroxyl group of one molecule and the carbonyl group of a neighboring molecule. iucr.org Similarly, molecular docking of a 1,4-dihydroquinolin-8-ol derivative showed its hydroxy group forming hydrogen bonds with amino acid residues like Glutamic acid (GLU 97) in the active site of a bacterial protein. nih.govacs.org

π-π Stacking: The aromatic portion of the quinoline ring system facilitates π-π stacking interactions with aromatic amino acid residues such as Tyrosine (Tyr), Phenylalanine (Phe), or Histidine (His) in a protein's binding site. smolecule.comnih.govacs.org This type of interaction has been observed in the docking of 1,4-dihydroquinolin-8-ol derivatives with bacterial proteins, where the dihydroquinoline ring forms a π-π stacking interaction with a tyrosine residue (TYR 96). nih.govacs.org These interactions are crucial for the stable binding of the ligand to its target.

Elucidation of Molecular Pathways Mediated by Compound Interaction (e.g., Enzyme Inhibition Pathways, Protein-Ligand Complex Formation)

The interaction of a dihydroquinoline derivative with its molecular target can trigger or block specific cellular pathways.

Enzyme Inhibition Pathways: The inhibition of enzymes like NQO1 or DNA gyrase by quinoline derivatives can lead to downstream cellular effects. For example, 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have been identified as inhibitors of the bacterial enzyme DNA gyrase. acs.org By forming a stable complex with the enzyme, these compounds block its function, which is essential for DNA replication, leading to an antibacterial effect. The formation of the protein-ligand complex is the initiating event in this inhibitory pathway.

Protein-Ligand Complex Formation: The binding of a ligand to a protein target, such as an enzyme or receptor, results in the formation of a protein-ligand complex. This is a fundamental step in mediating a biological response. For 1,2,3-triazole-8-quinolinol hybrids, molecular modeling has shown that the compounds can bind effectively within the active sites of enzymes like DNA gyrase through a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions. acs.org This complex formation is the basis for their potential antimicrobial activity.

Structure-Interaction Relationship (SIR) Studies for Understanding Molecular Recognition

Structure-Interaction Relationship (SIR) and Structure-Activity Relationship (SAR) studies are essential for understanding how chemical structure dictates molecular interactions and, consequently, biological activity.

Influence of Substituents: Studies on various quinoline derivatives have demonstrated that the type and position of substituents on the quinoline ring are critical for molecular recognition. In a series of 1,2,3-triazole-8-quinolinol hybrids, the presence of an aromatic heterocyclic group was found to be crucial for antibacterial activity. nih.govacs.org For 8-hydroxyquinoline-derived Mannich bases, the ability to form stable metal complexes, which is dependent on the chelating groups, was a necessary prerequisite for their selective anticancer activity. nih.gov

Positional Importance: The location of substituents significantly impacts binding affinity. For 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) ligands targeting the CB2 receptor, substitution at the 7-position of the quinoline ring resulted in higher affinity compared to substitution at the 6-position. ucl.ac.be This indicates that the binding pocket of the receptor has a specific topology that favorably accommodates a substituent at one position over the other.

Role of the Core Scaffold: The core heterocyclic ring system itself is fundamental to the interaction. For many biologically active quinolines, the planar aromatic rings are key to establishing π-π stacking and hydrophobic interactions within the target's binding site. smolecule.com The dihydro- nature of the scaffold in this compound introduces a non-planar, more flexible portion to the molecule, which can influence its fit and interaction profile with different biological targets compared to fully aromatic quinolines.

The table below summarizes key structure-interaction relationships for various quinoline derivatives.

| Compound Series | Key Structural Features | Impact on Molecular Interaction/Activity |

| 1,2,3-Triazole-8-quinolinol Hybrids | Aromatic heterocyclic group (8-quinolinol) | Essential for antibacterial activity. nih.govacs.org |

| 8-Hydroxyquinoline-derived Mannich Bases | Chelating groups | Necessary for MDR-selective anticancer toxicity via metal complex formation. nih.gov |

| 4-Oxo-1,4-dihydroquinoline-3-carboxamides | Chloro-substituent position | Substitution at C7 leads to higher CB2 receptor affinity than at C6. ucl.ac.be |

| 5,8-Quinolinedione Derivatives | Substituents at C2, C6, and C7 | Influences interaction with and substrate activity for the NQO1 enzyme. nih.govmdpi.com |

Advanced Research Directions and Future Perspectives for 7,8 Dihydroquinolin 8 Ol Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The pursuit of novel synthetic methodologies for 7,8-dihydroquinoline (B3351581) scaffolds is driven by the need for greater efficiency, milder reaction conditions, and improved sustainability. Traditional methods are often being replaced by more sophisticated and environmentally conscious approaches. A notable strategy involves the cyclocondensation of aminocyclohexenone with β-dicarbonyl precursors to prepare 7,8-dihydroquinolinones researchgate.net. Research has demonstrated that the reaction of alkyl-substituted 3-aminocyclohex-2-enones with β-ethoxy-αβ-unsaturated aldehydes or ketones can yield substituted 7,8-dihydroquinolin-5(6H)-ones rsc.org.